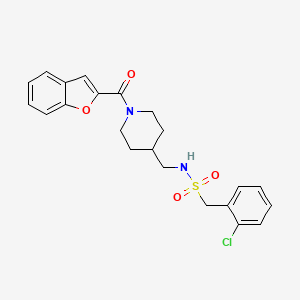
N-((1-(benzofuran-2-carbonyl)piperidin-4-yl)methyl)-1-(2-chlorophenyl)methanesulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-((1-(benzofuran-2-carbonyl)piperidin-4-yl)methyl)-1-(2-chlorophenyl)methanesulfonamide is a useful research compound. Its molecular formula is C22H23ClN2O4S and its molecular weight is 446.95. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
N-((1-(benzofuran-2-carbonyl)piperidin-4-yl)methyl)-1-(2-chlorophenyl)methanesulfonamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This compound features a benzofuran moiety, a piperidine ring, and a sulfonamide group, which are known to influence its pharmacological properties. This article aims to provide a comprehensive overview of the biological activity of this compound, including its mechanisms of action, efficacy against various pathogens, and potential therapeutic applications.
Chemical Structure and Properties
The molecular formula of this compound is C19H22ClN3O4S, with a molecular weight of approximately 445.36 g/mol. The structural components are crucial for its biological interactions:
| Component | Description |
|---|---|
| Benzofuran moiety | Implicated in enzyme interactions and receptor binding |
| Piperidine ring | Enhances binding affinity and selectivity |
| Sulfonamide group | Influences pharmacokinetics and therapeutic effects |
Antimicrobial Activity
Recent studies have demonstrated that this compound exhibits in vitro activity against a broad spectrum of bacteria and fungi. This includes efficacy against strains that are resistant to conventional antibiotics, indicating its potential as an alternative therapeutic agent in treating resistant infections.
The mechanism by which this compound exerts its antimicrobial effects appears to involve interference with bacterial cell wall synthesis and disruption of cellular processes. The sulfonamide group is known to inhibit dihydropteroate synthase, an enzyme critical for folate synthesis in bacteria, thereby hindering their growth.
Cytotoxicity and Apoptosis Induction
In addition to its antimicrobial properties, the compound has shown promise in cancer research. It was evaluated for its cytotoxic effects on HeLa cells, where it induced cell cycle arrest at the G1/S phase and promoted apoptosis. Specifically, exposure to the compound resulted in a significant increase in cells in the pre-G1 phase, indicative of early apoptotic events .
| Treatment Duration | % Cells in Pre-G1 Phase | % Cells in G0–G1 Phase | % Cells in S Phase |
|---|---|---|---|
| Control | 1.95% | 46.26% | 42.99% |
| 48 hours | 24.71% | 47.06% | 51.23% |
Case Studies
A notable case study involved the synthesis and evaluation of various benzofuran derivatives, including our compound of interest. The results indicated that modifications to the piperidine structure could enhance both antimicrobial and anticancer activities. For instance, derivatives with different substituents on the benzofuran ring displayed varied levels of cytotoxicity against cancer cell lines .
特性
IUPAC Name |
N-[[1-(1-benzofuran-2-carbonyl)piperidin-4-yl]methyl]-1-(2-chlorophenyl)methanesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23ClN2O4S/c23-19-7-3-1-6-18(19)15-30(27,28)24-14-16-9-11-25(12-10-16)22(26)21-13-17-5-2-4-8-20(17)29-21/h1-8,13,16,24H,9-12,14-15H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HBJMFPHTSSZHCT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CNS(=O)(=O)CC2=CC=CC=C2Cl)C(=O)C3=CC4=CC=CC=C4O3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23ClN2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
446.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。













